Triethyl(octyl)phosphonium chloride

Description

BenchChem offers high-quality Triethyl(octyl)phosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl(octyl)phosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

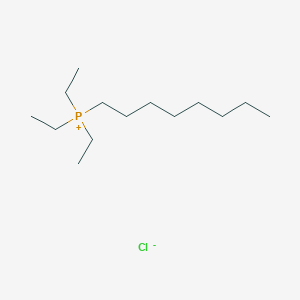

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(octyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIPXEWHDUIWHL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Triethyl(octyl)phosphonium chloride CAS 482647-71-2 properties

Technical Whitepaper: Triethyl(octyl)phosphonium Chloride ([P ]Cl)

Executive Summary

Triethyl(octyl)phosphonium chloride (CAS 482647-71-2), often abbreviated as [P

Chemical Identity & Structure

The compound consists of a central phosphorus atom quaternized by three ethyl groups and one octyl chain, balanced by a chloride anion. This asymmetry significantly lowers the melting point compared to symmetric analogs (e.g., tetraethylphosphonium chloride), placing it within the category of ionic liquids (melting point < 100 °C) or low-melting salts.

| Property | Data |

| CAS Number | 482647-71-2 |

| IUPAC Name | Triethyl(octyl)phosphanium chloride |

| Common Abbreviation | [P |

| Molecular Formula | C |

| Molecular Weight | 266.83 g/mol |

| Appearance | Colorless to pale yellow liquid (often supplied as 45-55% solution) |

| Solubility | Soluble in water, lower alcohols, and polar organic solvents; insoluble in hexane. |

Structural Visualization

The following diagram illustrates the molecular connectivity and the steric shielding provided by the alkyl chains, which contributes to the cation's stability.

Figure 1: Structural representation of the [P

Physicochemical Properties & Stability[1][2][3][4][5][6][7]

Thermal Stability

Phosphonium salts generally exhibit superior thermal stability compared to ammonium and imidazolium salts. [P

Chemical Stability (Alkaline Resistance)

Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination in the presence of strong bases (generating an alkene and an amine), phosphonium salts lack the acidic

Synthesis & Purification Protocol

The synthesis involves the quaternization of triethylphosphine with 1-chlorooctane. Due to the air-sensitivity of the starting phosphine, strict inert atmosphere techniques are required.

Experimental Workflow

-

Reagents:

-

Triethylphosphine (Et

P): Pyrophoric; handle under Argon/Nitrogen. -

1-Chlorooctane: Distilled prior to use.

-

Solvent: Acetonitrile or Toluene (optional, can be run neat).

-

-

Procedure:

-

Step 1: Charge a high-pressure autoclave or sealed tube with 1-chlorooctane (1.1 equivalents).

-

Step 2: Cool the vessel to 0 °C and cannulate Triethylphosphine (1.0 equivalent) under inert gas.

-

Step 3: Seal and heat to 110–130 °C for 12–24 hours. (Note: Chlorides are less reactive than bromides; heat is essential).

-

Step 4: Cool to room temperature. If a biphasic system forms (or if solvent was used), separate the phases.

-

Step 5: Purification: Wash the crude product 3x with anhydrous hexane to remove unreacted starting materials (both Et

P and OctCl are soluble in hexane; the IL is not). -

Step 6: Dry under high vacuum (< 0.1 mbar) at 60 °C for 24 hours to remove volatiles and moisture.

-

Figure 2: Synthesis and purification workflow for [P

Key Applications

Precursor for Task-Specific Ionic Liquids (TSILs)

[P

-

Battery Electrolytes: Metathesis with Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) yields [P

][TFSI] . -

CO

Capture: Metathesis with 2-cyanopyrrolide yields [P

Phase Transfer Catalysis (PTC)

In biphasic nucleophilic substitutions (e.g., alkylation, cyanation), [P

-

Mechanism: The cation pairs with the nucleophile at the interface and transports it into the organic solvent where the reaction occurs.

-

Performance: Often superior to tetrabutylammonium bromide (TBAB) in reactions requiring temperatures >100 °C.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B). |

| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin. |

| Metal Corrosion | H290 | May be corrosive to metals. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.

-

Storage: Store under inert gas (Argon) if possible. While the salt is stable, it is hygroscopic. Solutions should be kept in tightly sealed containers away from strong oxidizing agents.

-

Spill: Absorb with inert material (sand/vermiculite). Do not rinse into drains.

References

-

Strem Chemicals. (2024). Triethyl(octyl)phosphonium chloride (45-55% solution), CYPHOS® IL 541W.[3] Catalog #15-7565. Link

-

Tsunashima, K., & Sugiya, M. (2007).[4] Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry, 75(2), 189-192. (Describes properties of [P2228] derivatives).

- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General synthesis and stability mechanisms).

- Ramdin, M., et al. (2012). CO2 capture with ionic liquids: A review. Industrial & Engineering Chemistry Research, 51(24), 8149-8177. (Details on [P2228] based reactive ILs).

-

PubChem. (2024). Compound Summary: Trioctylphosphonium chloride.[1] (Note: Used for structural analogy and toxicity data confirmation). Link

Technical Guide: Triethyl(octyl)phosphonium Chloride ([P2228]Cl)

Executive Summary

Triethyl(octyl)phosphonium chloride , denoted as [P2228]Cl , is a quaternary phosphonium ionic liquid (IL) characterized by an asymmetric cation structure comprising three ethyl groups and one octyl chain centered on a phosphorus atom. Unlike many imidazolium-based ILs, [P2228]Cl exhibits superior thermal stability and stability under basic conditions, making it a critical reagent in phase-transfer catalysis, organic synthesis, and as a precursor for hydrophobic "designer solvents" in drug development extraction protocols.

This guide provides a rigorous technical analysis of [P2228]Cl, detailing its chemical structure, molecular weight, synthesis methodology, and physicochemical properties.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | Triethyl(octyl)phosphonium chloride |

| Common Notation | [P2228]Cl, [P |

| Commercial Trade Name | CYPHOS® IL 541W (often sold as aq.[1] solution) |

| CAS Number | 482647-71-2 |

| Molecular Formula | C |

| Molecular Weight | 266.83 g/mol |

Molecular Structure Visualization

The cation consists of a central phosphorus atom (

Figure 1: Structural connectivity of the [P2228] cation and chloride anion. The C8 octyl chain (blue) provides amphiphilic character, while the ethyl groups (grey) shield the cationic core.

Part 2: Physicochemical Properties[6][7][8][9]

The properties of [P2228]Cl are dominated by the interplay between the localized charge on the phosphorus and the lipophilic octyl chain.

| Property | Value/Description | Context for Application |

| Physical State | Viscous Liquid (at RT) | Easier handling than solid salts; suitable for continuous flow processes. |

| Solubility | Water Soluble | The chloride anion is highly hydrophilic, overriding the hydrophobicity of the octyl chain. |

| Thermal Stability | High (> 300°C dec.) | Phosphonium cations generally resist nucleophilic degradation better than ammonium/imidazolium salts. |

| Density | ~0.95 - 1.05 g/cm³ (Est.) | Denser than pure hydrocarbons but typically lighter than water-immiscible fluorinated ILs. |

| Viscosity | Moderate to High | Viscosity decreases significantly with temperature or dilution (often used as 50% aq. solution). |

Part 3: Synthesis & Purification Protocol

Safety Warning: This protocol involves Triethylphosphine (

Reaction Logic

The synthesis utilizes a quaternization reaction (nucleophilic substitution) where the lone pair of the phosphorus attacks the alkyl halide.

Step-by-Step Methodology

Phase 1: Inert Setup

-

Equipment: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Atmosphere: Cycle the apparatus 3x with vacuum/Argon to remove all oxygen. Maintain a positive pressure of Argon throughout.

Phase 2: Reagent Addition

-

Solvent (Optional): Add 50 mL of dry, degassed Toluene or Acetonitrile. Note: Solvent-free synthesis is possible but requires careful exotherm management.

-

Phosphine Addition: Cannulate Triethylphosphine (1.0 eq) into the flask. Cool to 0°C in an ice bath to manage initial exotherms.

-

Halide Addition: Add 1-Chlorooctane (1.1 eq, slight excess) dropwise via the addition funnel over 30 minutes. The excess alkyl halide ensures complete consumption of the hazardous phosphine.

Phase 3: Quaternization

-

Heating: Remove the ice bath. Heat the mixture to 80–100°C for 24–48 hours .

-

Monitoring: Monitor reaction progress via

P NMR. The shift will move from the phosphine signal (approx -20 ppm) to the phosphonium signal (approx +30 to +40 ppm).

Phase 4: Purification (Critical for Pharmaceutical Use)

-

Volatile Removal: Once conversion is complete (>99%), remove the solvent and excess 1-chlorooctane under high vacuum (0.1 mbar) at 60°C.

-

Washing: If a solid or biphasic oil forms, wash with dry hexane/heptane (under Argon) to extract any remaining organic impurities. [P2228]Cl is immiscible with non-polar alkanes.

-

Drying: Dry the final product under high vacuum at 80°C for 12 hours to remove trace water and solvents.

Figure 2: Workflow for the synthesis and purification of [P2228]Cl.

Part 4: Applications in Drug Development[10]

Precursor for Hydrophobic ILs (Metathesis)

[P2228]Cl is water-soluble. To create hydrophobic extraction solvents for drug recovery from aqueous streams, a metathesis reaction is performed to swap the Chloride (

-

Reaction:

-

Result: A biphasic system where the IL separates from water, carrying hydrophobic drug molecules with it.

Phase Transfer Catalysis (PTC)

The amphiphilic nature of the [P2228] cation allows it to shuttle anionic reagents between an aqueous phase and an organic phase, accelerating nucleophilic substitutions in pharmaceutical synthesis.

References

-

Cyphos® IL 541W Technical Data Sheet . Syensqo (formerly Solvay). Available at: [Link]

- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General reference for Phosphonium IL properties).

- Ramanjooloo, A., et al. (2015). Extraction of organics from aqueous solutions using phosphonium-based ionic liquids. Journal of Chemical Technology & Biotechnology.

Sources

Technical Comparative Analysis: Triethyl(octyl)phosphonium Chloride vs. Tributyl(octyl)phosphonium Chloride

Executive Summary

This technical guide provides a rigorous comparative analysis of two structurally related phosphonium ionic liquids (ILs): Triethyl(octyl)phosphonium chloride (

While both share the same anion and octyl chain, the variation in the three symmetry-breaking alkyl chains (ethyl vs. butyl) dictates profound differences in viscosity, lipophilicity, and cytotoxicity .

Chemical Architecture & Physicochemical Properties[1][2][3]

The fundamental difference lies in the steric bulk and lipophilicity of the cation headgroup. This structural variance governs the Van der Waals interactions and the lattice energy, directly influencing the melting point and viscosity.

Structural Comparison

| Feature | Triethyl(octyl)phosphonium Chloride ( | Tributyl(octyl)phosphonium Chloride ( |

| CAS Number | 482647-71-2 (often as solution) | 56315-19-6 |

| Common Code | ||

| Molecular Weight | ~266.83 g/mol | ~350.99 g/mol |

| Cation Symmetry | ||

| Lipophilicity | Moderate | High (Super-hydrophobic cation) |

| Physical State (25°C) | Viscous Liquid / Semi-solid (hygroscopic) | Viscous Liquid / Waxy Solid |

| Water Solubility | Soluble | Sparingly Soluble / Immiscible |

Viscosity & Thermal Stability Mechanics

Viscosity: Viscosity in ionic liquids is dominated by the strength of electrostatic forces and Van der Waals interactions between alkyl chains.

-

: The three butyl chains significantly increase the dispersive forces compared to ethyl groups. Consequently,

- : The shorter ethyl chains reduce the hydrodynamic radius and internal friction, resulting in improved mass transfer rates in solvent applications.

Thermal Stability: Both compounds exhibit the high thermal stability characteristic of quaternary phosphonium salts (often stable >300°C), superior to ammonium analogs (which degrade via Hofmann elimination or reverse Menschutkin reaction at lower temperatures). However, the chloride anion is nucleophilic; at extreme temperatures (>150°C) in the presence of proton sources, reverse dealkylation may occur.

Visualizing the Selection Logic

Figure 1: Decision matrix for selecting between Triethyl and Tributyl phosphonium variants based on physicochemical requirements.

Functional Applications

Phase Transfer Catalysis (PTC)

Winner: Tributyl(octyl)phosphonium chloride (

In biphasic systems (e.g., aqueous/organic), the catalyst must shuttle anions into the organic phase. The superior lipophilicity of the tributyl cation allows

Metal Extraction

Winner: Tributyl(octyl)phosphonium chloride (

Cellulose & Biomass Dissolution

Winner: Triethyl(octyl)phosphonium chloride (

While allyl-based phosphoniums are superior for cellulose, between these two,

Synthesis & Purification Protocol

The synthesis of these asymmetric phosphonium salts follows a nucleophilic substitution (

Reaction Pathway

Figure 2: Synthesis workflow for asymmetric phosphonium chlorides.

Experimental Protocol: Synthesis of

Safety Warning: Trialkylphosphines are pyrophoric and toxic. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials:

-

Tributylphosphine (

) - 1.0 equivalent -

1-Chlorooctane (

) - 1.1 equivalents (slight excess) -

Solvent: Acetonitrile (optional, for viscosity control) or Neat.

Step-by-Step Methodology:

-

Inert Setup: Purge a double-necked round-bottom flask with dry Nitrogen for 15 minutes. Equip with a magnetic stir bar, reflux condenser, and temperature probe.

-

Addition: Syringe transfer 1-chlorooctane into the flask.

-

Reaction: Slowly add Tributylphosphine dropwise to the chlorooctane under stirring. The reaction is exothermic; control addition rate to maintain temperature <50°C initially.

-

Heating: Once addition is complete, heat the mixture to 110°C (reflux if using acetonitrile, or neat melt). Maintain stirring for 16–24 hours .

-

Note: Chlorides are less reactive than bromides/iodides; higher temperatures and longer times are required.

-

-

Monitoring: Monitor reaction progress via

NMR. Disappearance of the phosphine peak (~ -30 ppm) and appearance of the phosphonium peak (~ +33 ppm) indicates completion. -

Purification (Critical):

-

Cool the mixture to room temperature.

-

Wash: If the product is liquid/viscous oil, wash 3x with non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials (phosphine/alkyl halide). The ionic liquid is immiscible with hexane; the impurities will partition into the wash.

-

Vacuum Stripping: Remove residual volatiles under high vacuum (<1 mbar) at 60-80°C for 4 hours.

-

-

Validation: Verify purity via

NMR and Silver Nitrate titration (for chloride content).

Toxicity & Environmental Profile (E-E-A-T)

For drug development professionals, understanding the cytotoxicity profile is non-negotiable.

Cytotoxicity Mechanism

Phosphonium ionic liquids exhibit toxicity primarily through membrane disruption . The cationic headgroup interacts with the negatively charged cell membrane, and the alkyl tails insert into the lipid bilayer, causing leakage and cell death (necrosis).

Comparative Toxicity

-

Rule of Thumb: Toxicity correlates with lipophilicity (the "Side Chain Effect").

- (More Toxic): The longer butyl chains increase the overall lipophilicity (logP), facilitating deeper insertion into lipid bilayers. It is generally classified as "Slightly Toxic" to aquatic life (LC50 ~70 mg/L in Guppy fish).

- (Less Toxic): The shorter ethyl chains reduce membrane permeability relative to the tributyl variant. However, it is still a cationic surfactant and should be handled as a hazardous substance.

Biodegradability: Both compounds are generally considered poorly biodegradable due to the steric shielding of the phosphorus atom by the alkyl chains, which hinders enzymatic attack.

References

-

Cyphos® IL 253 Technical Data . Solvay / Strem Chemicals. Tributyl(octyl)phosphonium chloride properties and commercial specifications. Link

- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (Foundational text on phosphonium stability and viscosity).

- Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5, 143-152. (Primary reference for synthesis protocols).

- Kogelnig, D., et al. (2010). Bio-inspired synthesis of phosphonium ionic liquids and their application in the extraction of heavy metals. Tetrahedron Letters. (Details on metal extraction efficiency of P4448).

- Ventura, S. P. M., et al. (2012). Ecotoxicity of phosphonium-based ionic liquids. Ecotoxicology and Environmental Safety.

Solubility of triethyl(octyl)phosphonium chloride in water vs organic solvents

Technical Guide: Solubility Architecture of Triethyl(octyl)phosphonium Chloride ( )

Executive Summary

Triethyl(octyl)phosphonium chloride (CAS: 482647-71-2), commercially known as CYPHOS® IL 541W , represents a distinct class of amphiphilic phosphonium salts. Unlike its symmetric counterparts (e.g., tetra-n-butylphosphonium chloride) or highly lipophilic analogs (e.g., trihexyl(tetradecyl)phosphonium chloride),

Its asymmetric cation structure—comprising three short ethyl chains and one medium octyl chain—combined with a hard chloride anion, renders it highly water-soluble while retaining significant solubility in polar organic solvents. This duality makes it an ideal Phase Transfer Catalyst (PTC) for aqueous-organic biphasic systems where the catalyst must reside at the interface or shuttle deeply into the aqueous phase.

Molecular Architecture & Physicochemical Basis

To understand the solubility, one must analyze the competing forces within the molecule:

-

The Cation (

):-

Ethyl Groups (

): Provide high charge density around the phosphorus center, promoting ionic interactions and water solubility. -

Octyl Group (

): Provides a hydrophobic tail, disrupting the water lattice and enabling penetration into organic solvents (the "grease" factor).

-

-

The Anion (

): A hard, hydrophilic anion with high charge density, strongly hydrogen-bonding with water.

Thermodynamic Consequence: In water, the hydration enthalpy of the chloride anion and the polar head group dominates, leading to full miscibility. In non-polar solvents (e.g., hexane), the lattice energy and ionic dipole forces cannot be overcome by the weak Van der Waals interactions of the single octyl chain, resulting in immiscibility.

Visualization: Solvation Mechanism

The following diagram illustrates the differential solvation shells in aqueous vs. organic media.

Figure 1: Mechanistic view of

Solubility Profile: Water vs. Organic Solvents[1]

The following data summarizes the solubility behavior of

| Solvent Category | Specific Solvent | Solubility Status | Mechanistic Driver |

| Aqueous | Water | Miscible / High | Strong hydration of |

| Polar Protic | Methanol, Ethanol | Soluble | H-bonding capability matches anion; dielectric constant supports ion dissociation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | High dipole moment solvates the cation; "naked" anion effect enhances reactivity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Polarizability of solvent interacts favorable with the soft phosphonium cation. |

| Non-Polar | Hexane, Heptane | Insoluble / Immiscible | Lack of dipole prevents overcoming ionic lattice energy; alkyl chain too short to solubilize the salt. |

| Aromatic | Toluene | Sparingly Soluble | |

| Ethers | Diethyl Ether, MTBE | Insoluble / Poor | Low dielectric constant; poor solvation of the chloride anion. |

Critical Insight for Process Development

Unlike tetra-octyl or tetra-butyl variants,

Application Protocol: Phase Transfer Catalysis (PTC)[3][4][5][6]

One of the primary uses of

Workflow: Nucleophilic Substitution ( )

Reagents:

-

Organic Phase: Substrate (Alkyl Halide) dissolved in Toluene or DCM.

-

Aqueous Phase: Inorganic salt (

, -

Catalyst:

(1-5 mol%).

Step-by-Step Protocol:

-

Preparation: Dissolve the inorganic nucleophile (

) in the minimum amount of water. High ionic strength "salts out" the organic substrate, improving phase separation. -

Catalyst Addition: Add

to the reaction vessel. Note: As it is water-soluble, it will initially distribute into the aqueous phase. -

Equilibration (The "Extraction" Step): Under vigorous stirring, the

cation pairs with the nucleophile -

Reaction: In the organic phase, the anion

is poorly solvated ("naked") and highly reactive, rapidly attacking the substrate -

Regeneration: The leaving group

pairs with the catalyst and shuttles back to the aqueous phase to exchange for a fresh

Visualizing the Catalytic Cycle

Figure 2: The Starks Extraction Mechanism utilizing

Experimental Validation: Determining Partition Coefficient ( )

To verify if

Objective: Determine the distribution of the catalyst between Water and Solvent X.

-

Prepare Stock: Prepare a 0.1 M solution of

in water. -

Mix: In a separatory funnel or scintillation vial, add 5 mL of Stock Solution and 5 mL of the target Organic Solvent (e.g., DCM).

-

Equilibrate: Shake vigorously for 5 minutes. Centrifuge if an emulsion forms (common with amphiphilic ILs).

-

Analyze:

-

Carefully separate phases.

-

Evaporate a 1 mL aliquot of the Organic Phase to dryness.

-

Weigh the residue.

-

-

Calculation:

-

Interpretation: If

, the catalyst remains in water (ineffective for deep organic phase reactions). If

-

References

-

Syensqo (formerly Solvay). CYPHOS® IL 541W Technical Data Sheet. (Confirming composition as Triethyl(octyl)phosphonium chloride aqueous solution).

-

Strem Chemicals. Product Catalog: Triethyl(octyl)phosphonium chloride. (Physical properties and commercial availability).[5]

-

BenchChem. Solubility of Phosphonium Salts in Organic Solvents. (General solubility trends for quaternary phosphonium chlorides).

-

National Institutes of Health (PubChem). Compound Summary: Trioctylphosphonium chloride (Structural Analog Comparison).

In-Depth Technical Guide: Physical State and Melting Point of [P2228]Cl

The following technical guide details the physical state, melting point, and physicochemical properties of Triethyl(octyl)phosphonium chloride ([P2228]Cl), designed for researchers and drug development professionals.

Executive Summary

Triethyl(octyl)phosphonium chloride (abbreviated as [P2228]Cl or

However, in commercial and practical research contexts, [P2228]Cl is almost exclusively encountered as a 50% aqueous solution (e.g., Cyphos® IL 541W).[1] The pure, neat salt is a hygroscopic solid or waxy semisolid at room temperature, which rapidly deliquesces upon exposure to moisture.[1]

| Property | Data / Description |

| Chemical Name | Triethyl(octyl)phosphonium chloride |

| Abbreviation | [P2228]Cl |

| CAS Number | 482647-71-2 (often associated with the solution) |

| Physical State (Pure) | Solid / Waxy Semisolid (Hygroscopic) |

| Physical State (Commercial) | Liquid (50% Solution in Water) |

| Melting Point (Pure) | > 25°C (Estimated range: 40–80°C; classifies as Ionic Liquid) |

| Melting Point (Solution) | < 0°C (Freezing point depressed by water) |

Chemical Identity and Structure

The physicochemical behavior of [P2228]Cl is governed by the steric hindrance and asymmetry of the phosphonium cation.[1]

The "tadpole" shape—a polar phosphorus head group with three short ethyl chains and one long octyl tail—creates a surfactant-like amphiphilic character.[1] This structure is critical for its application as a Phase Transfer Catalyst (PTC) and a precursor for hydrophobic ionic liquids.[1]

Structural Visualization

The following diagram illustrates the synthesis and structural logic of [P2228]Cl.

Figure 1: Synthesis pathway and resulting physical state of [P2228]Cl.

Physical State and Melting Point Analysis

The "Liquid" Misconception

Researchers often mistake [P2228]Cl for a Room Temperature Ionic Liquid (RTIL) in its pure form because it is supplied as a liquid.[1] However, this liquid state is due to solvation.[1]

-

Commercial Form (Cyphos® IL 541W): A clear to pale yellow liquid.[1][4] This is a mixture of ~50% [P2228]Cl and ~50% water.[1]

-

Pure Form: When water is removed (e.g., via lyophilization or vacuum drying at 80°C), [P2228]Cl solidifies into a white to off-white waxy solid .[1]

Melting Point Thermodynamics

The melting point of pure [P2228]Cl is governed by the lattice energy between the phosphonium cation and the chloride anion.[1]

-

Chloride Effect: The small, hard chloride anion creates strong electrostatic interactions, typically raising the melting point.[1]

-

Asymmetry Effect: The asymmetry of the [P2228] cation (

vs -

Estimated Range: While exact literature values for the anhydrous pure salt are scarce due to its extreme hygroscopicity, structural analogs suggest a melting point in the range of 40°C to 80°C .[1] It meets the definition of an Ionic Liquid (MP < 100°C).[1]

Hygroscopicity and Deliquescence

[P2228]Cl is extremely hygroscopic.[1]

-

Atmospheric Exposure: A dry sample of [P2228]Cl exposed to ambient air will absorb moisture and dissolve in its own sorbed water within minutes to hours, appearing as a viscous liquid.[1]

-

Handling Implication: Accurate melting point determination requires a hermetically sealed DSC pan loaded in a glovebox.[1]

Experimental Protocols

Protocol: Drying and Isolation of Pure [P2228]Cl

To study the physical state of the pure salt, the water must be removed from the commercial solution.[1]

Materials:

Step-by-Step Methodology:

-

Initial Concentration: Place the commercial solution in a round-bottom flask. Remove bulk water using a rotary evaporator at 60°C under reduced pressure (10–20 mbar).

-

High-Vacuum Drying: Transfer the viscous residue to a Schlenk line.[1] Apply high vacuum (< 0.1 mbar) while heating to 80°C with stirring for at least 24 hours.

-

Visual Confirmation: The product should appear as a waxy solid or a highly viscous paste upon cooling to room temperature under vacuum.[1]

-

Storage: Store immediately in a desiccator or glovebox under Argon.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the glass transition (

-

Sample Prep: Load 5–10 mg of dried [P2228]Cl into an aluminum pan inside a glovebox (

ppm). Seal hermetically. -

Cycle:

-

Cool to -100°C at 10°C/min.

-

Hold for 5 min.

-

Heat to 120°C at 10°C/min.

-

-

Analysis: Look for an endothermic peak (melting) on the heating scan.[1] If no sharp peak is observed, the material may be amorphous (glassy), indicated by a step change (

).

Applications and Significance

[P2228]Cl is primarily used as a precursor and a catalyst.[1] Its physical state (solution) is advantageous for dosing in industrial reactors.[1]

Precursor for Hydrophobic Ionic Liquids

[P2228]Cl undergoes anion metathesis to form hydrophobic ILs that are true liquids at room temperature.[1]

-

Reaction:

-

Outcome: The resulting

is a low-viscosity, hydrophobic liquid used in electrochemical applications (e.g., Li-ion battery electrolytes).

Phase Transfer Catalysis (PTC)

The amphiphilic nature of the [P2228] cation allows it to shuttle anions between aqueous and organic phases, accelerating nucleophilic substitutions. The commercial aqueous solution form is ideal for this, as it can be added directly to the aqueous phase of a biphasic system.[1]

Figure 2: Decision workflow for handling [P2228]Cl based on application.

References

-

Syensqo (formerly Solvay). CYPHOS® IL 541W Versatile Phosphonium Ionic Liquid.[1] Technical Data Sheet.[1] Available at: [Link]

-

Giles, M. et al. (2022).[1] Four Phosphonium-based Ionic Liquids: Synthesis, Characterization and Electrochemical Performance. Helda - University of Helsinki.[1] (Discusses [P2228] cation properties).

-

Fraser, K. J. et al. (2009).[1] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321.[1] (General reference for phosphonium chloride phase behavior).

Sources

A Technical Guide to the Physicochemical Properties of Triethyl(octyl)phosphonium Chloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Triethyl(octyl)phosphonium Chloride

Triethyl(octyl)phosphonium chloride, a member of the tetraalkylphosphonium salt family, is an ionic liquid of growing interest. Its molecular structure, featuring a central phosphorus atom bonded to three ethyl groups and one octyl group, imparts a unique combination of properties. The asymmetry of the cation is a key factor in its potential to exist as a liquid at or near room temperature. Phosphonium-based ionic liquids, in general, are recognized for their notable thermal and chemical stability, often surpassing their nitrogen-based ammonium analogues.[1] These characteristics make them attractive candidates for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as phase-transfer catalysts.

The density and viscosity of an ionic liquid are critical parameters that govern its behavior and suitability for specific applications. Density influences mass transfer calculations and phase separation processes, while viscosity is a determining factor in mixing efficiency, pumping requirements, and overall fluid dynamics.[2] A thorough understanding and precise measurement of these properties are therefore paramount for process design and optimization in both research and industrial settings.

This guide addresses the current gap in readily available data for triethyl(octyl)phosphonium chloride by providing a detailed roadmap for its synthesis and the subsequent experimental determination of its density and viscosity.

Synthesis of Triethyl(octyl)phosphonium Chloride: A Validated Protocol

The synthesis of triethyl(octyl)phosphonium chloride can be achieved through a quaternization reaction, a well-established method for preparing phosphonium salts.[3][4] This process involves the reaction of a tertiary phosphine with an alkyl halide. For the target compound, this translates to the reaction of triethylphosphine with 1-chlorooctane.

Materials and Reagents

-

Triethylphosphine (C6H15P)

-

1-Chlorooctane (C8H17Cl)

-

Anhydrous, inert solvent (e.g., toluene or acetonitrile)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with a heating mantle)

-

Rotary evaporator

-

Vacuum oven

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, dissolve triethylphosphine in an anhydrous, inert solvent. The reaction should be conducted under an inert atmosphere to prevent the oxidation of the phosphine.

-

Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of 1-chlorooctane to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours to days), with continuous stirring. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.[5][6]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a viscous liquid or solid, should be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product should then be dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period to remove any residual solvent and moisture.[5]

Characterization and Purity Assessment

The identity and purity of the synthesized triethyl(octyl)phosphonium chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the molecular structure.[6]

-

Mass Spectrometry (MS): To verify the mass of the cation.

-

Halide Content Analysis: To ensure the absence of unreacted 1-chlorooctane.

-

Water Content: Karl Fischer titration is the standard method for determining the water content, which can significantly influence viscosity.

Caption: Workflow for the synthesis of triethyl(octyl)phosphonium chloride.

Experimental Determination of Density and Viscosity

The following sections provide detailed, self-validating protocols for the accurate measurement of the density and viscosity of triethyl(octyl)phosphonium chloride.

Density Measurement using the Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance (m₀).[7]

-

Calibration with a Reference Liquid: Fill the pycnometer with a reference liquid of a known density at a specific temperature (e.g., deionized water). Ensure the capillary of the stopper is also filled and that there are no air bubbles. Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₁).

-

Filling with the Ionic Liquid: Empty and thoroughly dry the pycnometer. Fill it with the synthesized triethyl(octyl)phosphonium chloride, again ensuring no air bubbles are present and the capillary is full.

-

Thermal Equilibration and Weighing: Place the pycnometer containing the ionic liquid in the temperature-controlled water bath to reach the desired temperature. Dry the exterior and weigh it (m₂).

-

Density Calculation: The density of the ionic liquid (ρₗ) can be calculated using the following formula:

ρₗ = [(m₂ - m₀) / (m₁ - m₀)] * ρᵣ

where ρᵣ is the density of the reference liquid at the measurement temperature.[7]

Caption: Experimental workflow for density measurement using a pycnometer.

Viscosity Measurement using a Capillary Viscometer

Capillary viscometers, such as the Ubbelohde type, are commonly used for the precise measurement of the kinematic viscosity of Newtonian fluids, including many ionic liquids.[8]

-

Viscometer Preparation: Select a capillary viscometer of an appropriate size for the expected viscosity range. Thoroughly clean and dry the viscometer.

-

Sample Loading: Introduce a precise volume of the triethyl(octyl)phosphonium chloride into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant-temperature bath, ensuring it is held in a perfectly vertical position. Allow sufficient time for the sample to reach the desired temperature.

-

Flow Time Measurement: Using a pipette bulb or a suction device, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks (t).

-

Replicate Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The variation between measurements should be minimal.

-

Kinematic Viscosity Calculation: Calculate the kinematic viscosity (ν) using the following equation:

ν = C * t

where C is the calibration constant of the viscometer.[8]

-

Dynamic Viscosity Calculation: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the ionic liquid (ρₗ) at the same temperature:

η = ν * ρₗ[8]

Expected Physicochemical Properties and Trends

While specific experimental values for triethyl(octyl)phosphonium chloride are yet to be reported, we can infer its likely properties based on established trends within the tetraalkylphosphonium chloride series.[9]

Expected Density

The density of tetraalkylphosphonium ionic liquids is influenced by the length of the alkyl chains. Generally, for a homologous series of cations with a common anion, the density tends to decrease as the total number of carbon atoms in the alkyl chains increases.[10] This is attributed to the less efficient packing of the longer, more flexible alkyl chains. Therefore, it is anticipated that the density of triethyl(octyl)phosphonium chloride will be lower than that of smaller tetraalkylphosphonium chlorides.

Expected Viscosity

The viscosity of ionic liquids is highly dependent on intermolecular forces, including van der Waals interactions and coulombic forces. For tetraalkylphosphonium chlorides, an increase in the length of the alkyl chains generally leads to an increase in viscosity due to stronger van der Waals forces.[9] Consequently, triethyl(octyl)phosphonium chloride is expected to be more viscous than its counterparts with shorter alkyl chains. The temperature dependence of viscosity is also a critical factor; like most liquids, its viscosity will decrease significantly with increasing temperature.

Data Summary (Hypothetical and Comparative)

The following table presents hypothetical, estimated values for triethyl(octyl)phosphonium chloride based on the aforementioned trends, alongside illustrative data for related compounds to provide context. Note: These are not experimental values and should be empirically verified.

| Compound | Molecular Formula | Estimated Density at 25°C (g/cm³) | Estimated Viscosity at 25°C (mPa·s) |

| Triethyl(octyl)phosphonium chloride | C₁₄H₃₂ClP | ~0.95 - 1.05 | > 100 |

| Tetrabutylphosphonium chloride | C₁₆H₃₆ClP | ~1.0 - 1.1 | ~50 - 150 |

| Trihexyl(tetradecyl)phosphonium chloride | C₃₂H₆₈ClP | ~0.85 - 0.95 | > 1000 |

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and physicochemical characterization of triethyl(octyl)phosphonium chloride. By following the detailed protocols for synthesis, density measurement, and viscosity determination, researchers can generate reliable data for this promising ionic liquid. The discussion of expected trends based on homologous series provides a valuable starting point for experimental design and data interpretation. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that will contribute to the broader understanding and application of phosphonium-based ionic liquids.

References

-

Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties. Dalton Transactions, 2011.

-

Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions, 2012.

-

(PDF) Alkyltributylphosphonium chloride ionic liquids: Synthesis, physicochemical properties and crystal structure. ResearchGate.

-

Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. ResearchGate.

-

Densities and refractive indices of imidazolium- and phosphonium-based ionic liquids: Effect of temperature, alkyl chain length, and anion. University of Lisbon Research Portal.

-

Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. ACS Omega, 2024.

-

Viscosity and Density Measurement of Ionic Liquids/Solvent Mixtures. Anton Paar.

-

Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. PubMed.

-

Microstructures and dynamics of tetraalkylphosphonium chloride ionic liquids. The Journal of Chemical Physics, 2017.

-

Tetraphenylphosphonium Chloride Research Reagent. Benchchem.

-

Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium. Frontiers.

-

Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. The Journal of Physical Chemistry B, 2014.

-

How to measure viscosity. Anton Paar Wiki.

-

Density determination by pycnometer. Masaryk University.

-

Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion. ResearchGate.

-

DENSITY DETERMINATION BY PYCNOMETER. Comenius University.

-

CAPILLARY VISCOMETER EXPERIMENT. Unknown Source.

-

How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Unknown Source.

-

DENSITY CALCULATION OF IONIC LIQUIDS. International Journal of Chemical and Physical Sciences.

-

Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Molecules, 2019.

-

Experimental Density of Ionic Liquids and Thermodynamic Modeling with Group Contribution Equation of State Based on the Lattice Fluid Theory. ResearchGate.

-

Viscosity measurements of three ionic liquids using the vibrating wire technique. ResearchGate.

Sources

- 1. Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History - PMC [pmc.ncbi.nlm.nih.gov]

- 2. muser-my.com [muser-my.com]

- 3. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 8. batman.edu.tr [batman.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

Phosphonium-Based Ionic Liquids for CO2 Capture: A Technical Guide

Topic: Phosphonium-Based Ionic Liquids for CO2 Capture Research Content Type: Technical Guide / Whitepaper Audience: Chemical Engineers, Materials Scientists, and Research Chemists.

Executive Summary: The Phosphonium Advantage

In the domain of Carbon Capture, Utilization, and Storage (CCUS), ionic liquids (ILs) have evolved from academic curiosities to viable industrial candidates.[1][2] While ammonium and imidazolium-based ILs have dominated early literature, phosphonium-based ionic liquids (PILs) are emerging as superior alternatives for high-temperature and harsh-environment applications.

Unlike their nitrogen-based counterparts, PILs lack acidic protons on the cation core, conferring exceptional thermal stability (often >300°C) and resistance to base-catalyzed degradation under stripping conditions. Furthermore, the tetrahedral geometry and longer alkyl chains of common phosphonium cations (e.g., trihexyl(tetradecyl)phosphonium,

This guide details the design, synthesis, and validation of PILs for CO2 capture, moving beyond generic protocols to focus on high-capacity, chemically reactive systems.

Molecular Architecture & Design Logic

To maximize CO2 capacity, the PIL must be engineered as a Dual-Mode Sorbent :

-

Cation (The Shield): Provides thermal stability and controls viscosity/free volume.

-

Anion (The Sword): Drives chemisorption via nucleophilic attack on CO2.

Cation Selection

-

Trihexyl(tetradecyl)phosphonium (

): The industry standard for hydrophobicity. Its bulky nature prevents lattice packing, ensuring the salt remains liquid at room temperature. It minimizes water uptake, which is critical for flue gas applications. -

Tetrabutylphosphonium (

): Offers lower viscosity than

Anion Functionalization

The anion dictates the capture mechanism. We focus on Aprotic Heterocyclic Anions (AHAs) and Amino Acid (AA) anions, which surpass traditional physical sorbents (like

| Anion Class | Example | Mechanism | Capacity (mol CO2/mol IL) | Notes |

| Amino Acid | Prolinate ( | Carbamate Formation | 0.5 (dry) - 1.0 (wet) | High viscosity increase upon absorption. Biocompatible. |

| Azolide | 2-Cyanopyrrolide ( | Carbamate/Adduct | > 1.0 | Tunable binding energy; lower viscosity penalty than amino acids. |

| Carboxylate | Acetate ( | Carboxylation | < 0.5 (complex) | Prone to decarboxylation; lower capacity but cheaper. |

Mechanistic Pathways

Understanding the binding mechanism is crucial for interpreting kinetic data.

Chemisorption Pathway (The 1:1 vs 1:2 Rule)

In amino-functionalized PILs, the amine group on the anion attacks CO2.

-

1:2 Mechanism (Dry): One amine attacks CO2 to form a zwitterion, which is deprotonated by a second amine anion. Max capacity = 0.5 mol CO2/mol IL.[3]

-

1:1 Mechanism (Heterocyclic/Wet): If the anion is an AHA (like pyrrolide) or if water is present to act as a proton sink, the stoichiometry shifts to 1:1, doubling capacity.

Figure 1: Reaction pathway divergence for PIL anions. The 1:1 mechanism is preferred for high-capacity capture.

Experimental Protocols

Synthesis of (Phosphonium Prolinate)

Rationale: This synthesis uses the hydroxide route to avoid halide contamination, which can corrode stainless steel absorption columns.

Materials:

-

Trihexyl(tetradecyl)phosphonium chloride (

) or bromide.[4] -

Anion Exchange Resin (OH- form).

-

L-Proline (excess).

-

Solvents: Methanol, Acetonitrile.

Protocol:

-

Precursor Preparation: Dissolve

in methanol and pass through an anion exchange column (Amberlite IRN-78) to generate-

QC Check: Test eluent with AgNO3 solution. Absence of precipitate indicates complete halide removal.

-

-

Neutralization: Add slightly excess equimolar L-Proline (1.05 eq) to the

methanol solution. Stir at room temperature for 24 hours.-

Note: Keep temperature < 40°C to prevent Hofmann elimination of the cation (though rare for phosphonium, caution is best).

-

-

Purification: Evaporate methanol via rotary evaporator. Add acetonitrile/acetone to precipitate unreacted amino acid (which is insoluble in organic solvent). Filter the solid.

-

Drying: Dry the filtrate under high vacuum (0.01 mbar) at 60°C for 48 hours.

-

Validation: Karl Fischer titration must show water content < 500 ppm.

-

Isobaric CO2 Absorption Measurement

Rationale: Gravimetric analysis is precise but requires buoyancy corrections. The volumetric (pressure drop) method described here is robust for lab-scale screening.

Setup:

-

Stainless steel equilibrium cell (approx. 50 mL) with magnetic stirring.

-

Gas reservoir with high-precision pressure transducer.

-

Water bath for temperature control (25°C - 80°C).

Workflow:

-

Loading: Load ~2g of PIL into the cell. Degas under vacuum at 70°C for 2 hours to remove trace volatiles.

-

Baseline: Cool to absorption temperature (e.g., 25°C). Record

. -

Injection: Inject CO2 from the reservoir to reach target pressure (e.g., 1 bar).

-

Equilibration: Stir vigorously. Monitor pressure drop. Equilibrium is defined as

. -

Calculation:

Where

Performance Benchmarking

The following table synthesizes performance metrics for key Phosphonium ILs against industry baselines.

| Ionic Liquid System | Capacity (mol/mol) @ 1 bar, 25°C | Viscosity (cP) @ 25°C (Pure) | Enthalpy of Abs. ( | Regeneration Energy |

| 0.95 | ~650 | 50 - 60 | Moderate | |

| 1.10 | ~300 | 45 - 55 | Low | |

| 0.60 | >1000 (Solidifies) | > 80 | High | |

| MEA (30 wt% aq) | 0.50 | ~2.5 | 85 | Very High |

| 0.03 | 52 | 15 | Very Low |

Key Insight:

Critical Challenges & Mitigation

The Viscosity Wall

Chemisorption dramatically increases viscosity (sometimes by 100x) due to the formation of hydrogen-bond networks between carbamate species.

-

Solution 1 (Encapsulation): Impregnate PILs into porous supports (silica, MOFs) to create "Solid-Liquid" sorbents. This maintains the chemical selectivity of the IL while utilizing the macroscopic handling properties of a solid.

-

Solution 2 (Co-Solvents): Use of Tetraglyme or PEG as a non-volatile diluent (up to 50 wt%) can reduce viscosity by an order of magnitude with only a linear drop in volumetric capacity.

Synthesis Workflow Visualization

Figure 2: Standardized hydroxide-route synthesis for high-purity PILs.

References

-

Zhang, J., et al. (2006).[5] Supported absorption of CO2 by tetrabutylphosphonium amino acid ionic liquids.[2][3][5][6][7] Chemistry – A European Journal.[3] Link

-

Gurkan, B. E., et al. (2010).[3] Equimolar CO2 Absorption by Anion-Functionalized Ionic Liquids.[3][5] Journal of the American Chemical Society. Link

-

Wang, C., et al. (2012). Carbon dioxide capture by superbase-derived protic ionic liquids.[2] Angewandte Chemie International Edition. Link

-

Bera, A., et al. (2025). Enhanced carbon dioxide capture using phosphonium and ammonium-based amino acid ionic liquids.[2][3][8][9] ResearchGate.[2] Link

-

Orme, C. J., & Klaehn, J. R. (2025). Reaction kinetics of CO2 absorption into phosphonium based anion-functionalized ionic liquids. RSC Advances. Link

-

Cui, G., et al. (2022). Carbon Dioxide Chemisorption by Ammonium and Phosphonium Ionic Liquids: Quantum Chemistry Calculations. Journal of Physical Chemistry B. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. homepage.zjut.edu.cn [homepage.zjut.edu.cn]

- 4. Characterizing the Potential of Phosphonium-Based Ionic Liquids for CO2 Capture via Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supported absorption of CO2 by tetrabutylphosphonium amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. mdpi.com [mdpi.com]

- 8. [2201.00218] On the Carbon Dioxide Capture by Quaternary Ammonium-Based and Phosphonium-Based Ionic Liquids. The Role of Steric Hindrances and Transition States [arxiv.org]

- 9. tandfonline.com [tandfonline.com]

Toxicity and biodegradability of triethyl(octyl)phosphonium salts

Eco-Toxicological Profile and Biodegradability of Triethyl(octyl)phosphonium Salts ( )

Executive Summary

Triethyl(octyl)phosphonium salts (commonly abbreviated as

Core Assessment:

-

Toxicity: Classified as Moderately Toxic (Acute Category 2/3). The amphiphilic nature of the

cation facilitates intercalation into lipid bilayers, leading to membrane disruption. -

Biodegradability: Classified as Recalcitrant / Not Readily Biodegradable . The steric hindrance around the quaternary phosphorus atom and the stability of the C-P bond prevent rapid enzymatic hydrolysis.

-

Recommendation: Use requires closed-loop recycling. Environmental release must be strictly controlled.[1] Substitution of fluorinated anions (e.g.,

) with biodegradable organic anions (e.g., amino acidates) can marginally improve the profile but does not resolve the cation's persistence.

Chemical Identity and Physicochemical Drivers[2]

The biological interaction of

| Property | Specification | Biological Implication |

| Cation Structure | Amphiphilic structure mimics phospholipids, aiding cell membrane penetration. | |

| Lipophilicity (log P) | Variable (Anion dependent) | High log P correlates with bioaccumulation potential. |

| Critical Micelle Conc.[2][3] (CMC) | ~10 - 50 mM (Anion dependent) | Toxicity spikes near CMC due to surfactant effects. |

| Common Anions | Anions determine water solubility and bioavailability. |

Structural Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing the toxicity of phosphonium salts.

Figure 1: Mechanistic pathway linking the P2228 structure to toxicity and persistence.

Toxicity Profile

Mechanism of Action: The "Side Chain Effect"

The toxicity of ionic liquids typically follows the "side chain effect," where toxicity increases with the length of the alkyl substituent. For phosphoniums, the octyl (C8) chain is a critical tipping point:

-

< C4 (Butyl): Low lipophilicity, lower membrane permeability.

-

C8 (Octyl): Peak Bioavailability. The chain length is sufficient to anchor into the lipid bilayer but short enough to maintain water solubility (when paired with hydrophilic anions), maximizing effective concentration at the cellular target.

-

> C12 (Dodecyl): Higher lipophilicity but often reduced bioavailability due to solubility limits (cutoff effect).

Quantitative Toxicity Data (Representative)

Data below synthesizes findings for

| Organism | Endpoint | Value Range | Classification |

| Vibrio fischeri (Bacteria) | 10 - 100 mg/L | Harmful | |

| Daphnia magna (Crustacean) | 1 - 10 mg/L | Toxic | |

| Raphidocelis subcapitata (Algae) | 5 - 50 mg/L | Harmful | |

| HeLa Cells (Human) | 50 - 200 | Moderate Cytotoxicity |

Anion Influence:

-

Fluorinated Anions (

): Significantly increase toxicity due to hydrolytic stability and resistance to metabolic breakdown. -

Halides (

): Generally less toxic but more mobile in aquifers.

Biodegradability Assessment

Triethyl(octyl)phosphonium salts are not readily biodegradable .[1] The quaternary phosphorus atom is positively charged and sterically shielded by the three ethyl groups, preventing cytochrome P450 and other environmental oxidases from accessing the core.

Metabolic Resistance

While the octyl chain can theoretically undergo

Standard Test Performance (OECD 301)

In "Closed Bottle" (OECD 301D) and "Manometric Respirometry" (OECD 301F) tests,

Experimental Protocols

To validate these properties in your own lab, follow these standardized workflows.

Protocol A: Closed Bottle Biodegradability Test (OECD 301D)

A self-validating protocol for determining "Ready Biodegradability".

Reagents:

-

Mineral Medium (per OECD 301).

-

Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).

-

Test Substance:

at 2-5 mg/L.

Workflow:

-

Preparation: Aerate mineral medium for 20 mins to saturate with oxygen.

-

Seeding: Add inoculum (approx.

CFU/mL) to the medium. -

Dosing:

-

Blank: Medium + Inoculum only.

-

Test: Medium + Inoculum +

(2 mg/L). -

Reference: Medium + Inoculum + Sodium Benzoate (check for sludge viability).

-

-

Incubation: Fill BOD bottles completely (no headspace). Incubate at 20°C in the dark.

-

Measurement: Measure Dissolved Oxygen (DO) using an electrochemical probe at Days 0, 7, 14, 21, and 28.

Calculation:

Protocol B: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision matrix for testing.

Figure 2: Decision matrix for selecting the appropriate toxicity and biodegradation assays based on solubility.

Mitigation Strategies for Drug Development

If

-

Anion Swapping: Replace persistent fluorinated anions (

) with biodegradable organic anions like saccharinate , amino acidates (e.g., prolinate), or alkyl sulfates . This renders the anion moiety biodegradable, reducing the total organic carbon (TOC) load that persists. -

Functionalization: Introduce an ester or amide linkage into the octyl side chain (e.g., converting the octyl chain to an ester-containing chain). This provides an enzymatic "handle" for hydrolysis, breaking the surfactant structure and reducing toxicity.

-

Recycling: Implement nanofiltration or reverse osmosis to recover the IL from aqueous waste streams, preventing release into municipal water systems.

References

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link

-

Steudte, S., et al. (2014). Biodegradability of ionic liquids - a critical review. Chemical Society Reviews.[4] Link

-

Ventura, S. P., et al. (2013).[5] Ecotoxicity of phosphonium-based ionic liquids towards Vibrio fischeri.[4] Ecotoxicology.[4][6] Link

-

Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology. Link

-

Peric, B., et al. (2013). (Eco)toxicity and biodegradability of selected protic and aprotic ionic liquids.[7] Journal of Hazardous Materials. Link

Sources

- 1. proionic.com [proionic.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium [frontiersin.org]

- 6. Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Protocol for cellulose dissolution using [P2228]Cl and DMSO co-solvent

Application Note: High-Efficiency Cellulose Dissolution using Triethyloctylphosphonium Chloride ([P2228]Cl) and DMSO Co-Solvent [1]

Part 1: Introduction & Core Directive

Abstract This protocol details the dissolution of cellulose using the ionic liquid Triethyloctylphosphonium chloride (denoted as [P2228]Cl ) in a co-solvent system with Dimethyl Sulfoxide (DMSO) .[1] While traditional ionic liquids (ILs) like [BMIM]Cl are effective, phosphonium-based ILs offer superior thermal stability and often lower toxicity.[1] The addition of DMSO as a polar aprotic co-solvent is critical: it reduces the high viscosity of the pure IL, enhances mass transfer, and dissociates the ion pair, thereby "activating" the chloride anion for more aggressive hydrogen bond disruption.

CRITICAL DISAMBIGUATION:

Note on Nomenclature: In this context, [P2228]Cl refers to the ionic liquid Triethyloctylphosphonium chloride (

).

Do NOT confuse this with TCI Product Code P2228 , which corresponds to 1-(2-Propynyl)piperazine.

Ensure you are using the phosphonium salt for this protocol.[1]

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

The Chemical Mechanism

Cellulose insolubility stems from its extensive intra- and intermolecular hydrogen bonding network (specifically the O3-H...O5 and O6-H...O3 interactions).[1]

-

Anion Attack (

): The chloride anion is a strong hydrogen bond acceptor (high basicity in non-aqueous media).[1] It attacks the hydroxyl protons of the cellulose anhydroglucose units (AGU), disrupting the native H-bond network. -

Cation Role (

): The bulky phosphonium cation intercalates between the cellulose chains, preventing re-aggregation (spacer effect).[1] -

The DMSO Synergistic Effect:

-

Viscosity Reduction: Pure [P2228]Cl is highly viscous or solid at room temperature.[1] DMSO lowers the kinematic viscosity, allowing faster diffusion of ions into the cellulose matrix.

-

Ion Pair Separation: DMSO preferentially solvates the

cation.[1] This leaves the

-

Visualization: Molecular Dissolution Pathway[1]

Figure 1: Synergistic mechanism where DMSO enhances anion activity by solvating the phosphonium cation.[1]

Part 3: Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Notes |

| Cellulose Source | Microcrystalline (MCC) or Pulp | MCC (Avicel) dissolves faster than pulp.[1] |

| Ionic Liquid | [P2228]Cl (Triethyloctylphosphonium chloride) | Ensure purity >95%.[1] Often hygroscopic.[1] |

| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous grade (<0.1% water) is vital.[1] |

| Anti-Solvent | Deionized Water or Ethanol | For regeneration/precipitation.[1] |

| Equipment | Vacuum Oven, Oil Bath/Hotplate, Magnetic Stirrer | Inert atmosphere ( |

Step-by-Step Protocol

Step 1: Pre-treatment (Moisture Removal) [1]

-

Context: Water acts as a potent anti-solvent by hydrating the

anion, neutralizing its ability to break cellulose H-bonds.[1] -

Action: Dry the cellulose powder in a vacuum oven at 60–80°C for 12–24 hours .

-

Target: Moisture content < 1 wt%.[1]

Step 2: Solvent Preparation

-

Ratio: Prepare a mixture of [P2228]Cl and DMSO.

-

Mixing: If [P2228]Cl is solid/waxy at RT, gently heat the mixture to 50°C until a clear, homogeneous liquid forms.

Step 3: Dissolution Process

-

Place the IL/DMSO mixture in a round-bottom flask equipped with a magnetic stir bar.

-

Heat the oil bath to 80–100°C . (Do not exceed 120°C to prevent cellulose degradation/darkening).[1]

-

Add the dried cellulose slowly to the vortex of the stirring solvent to prevent clumping.

-

Stirring: Maintain vigorous stirring (300–500 rpm).

-

Time:

Step 4: Verification & Characterization

-

Visual: Solution should appear clear and viscous (honey-like consistency).[1]

-

Microscopy: Examine a drop under polarized light microscopy.[1] Absence of birefringence (glowing crystals) confirms full dissolution.[1]

Step 5: Regeneration (Optional)

-

Slowly pour the hot cellulose solution into an excess of Water/Ethanol (1:1) under rapid stirring.

-

Cellulose will precipitate as a white floc.[1]

-

Filter, wash extensively with water to remove residual IL, and freeze-dry.[1]

Workflow Diagram

Figure 2: Operational workflow for the dissolution protocol.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Turbidity / No Dissolution | Water contamination.[1] | Ensure cellulose and IL are dried.[1] Water >1% kills solubility.[1] |

| Gelation (Ball formation) | Adding cellulose too fast.[1] | Add powder slowly into the vortex; do not dump it in.[1] |

| Darkening / Discoloration | Temperature too high (>120°C).[1] | Reduce temp to 80-90°C. Use |

| High Viscosity | IL concentration too high.[1] | Increase DMSO ratio (up to 4:1 DMSO:IL). |

Part 5: References

-

Abe, M., Fukaya, Y., & Ohno, H. (2012).[1] Fast and Facile Dissolution of Cellulose with Tetrabutylphosphonium Hydroxide Containing Water.[1] ACS Macro Letters, 1(5), 587–590.[1] [Link]

-

Grounding: Establishes the efficacy of phosphonium cations for cellulose dissolution.

-

-

Xu, A., Wang, J., & Wang, H. (2010).[1] Effects of anionic structure and lithium salts addition on the dissolution of cellulose in 1-butyl-3-methylimidazolium-based ionic liquid solvent systems. Green Chemistry, 12(2), 268-275.[1]

-

Grounding: Discusses the anion attack mechanism relevant to chloride-based ILs.

-

-

Rinaldi, R. (2011).[1] Instantaneous Dissolution of Cellulose in Organic Electrolyte Solutions.[1] Chemical Communications, 47(1), 511-513.[1] [Link]

-

Grounding: Validates the "Instantaneous Dissolution" concept using co-solvents to free the anion.

-

-

-

Grounding: Source for chemical specifications of phosphonium chlorides.

-

Sources

Using triethyl(octyl)phosphonium chloride as a phase transfer catalyst (PTC)

Application Note: Triethyl(octyl)phosphonium Chloride as a High-Stability Phase Transfer Catalyst

Abstract

This guide provides a comprehensive technical overview of Triethyl(octyl)phosphonium chloride (CAS: 482647-71-2), commercially known as CYPHOS® IL 541W . Unlike traditional ammonium-based Phase Transfer Catalysts (PTCs), this phosphonium salt offers superior thermal stability (>200°C) and unique solubility profiles, making it indispensable for high-temperature nucleophilic substitutions (e.g., Halex reactions) and as a latent accelerator in epoxy curing systems. This document outlines the mechanistic basis for its selection, detailed experimental protocols, and critical handling data for industrial and research applications.

Introduction: The Phosphonium Advantage

In the realm of Phase Transfer Catalysis, quaternary ammonium salts (e.g., TBAB, Aliquat 336) are the workhorses. However, they suffer from a fatal flaw: Hofmann Elimination . At temperatures exceeding 100–120°C, or under strong basic conditions, ammonium salts degrade, losing catalytic activity and contaminating the product with amines and alkenes.

Triethyl(octyl)phosphonium chloride addresses this limitation.[1] The phosphorus-carbon bond is significantly more robust against thermal and alkaline degradation.

Key Technical Specifications:

-

Chemical Formula:

-

Physical State: Typically supplied as a 45–55% aqueous solution (CYPHOS® IL 541W).[1][2]

-

Thermal Stability: Stable up to ~300°C (anion dependent; chloride is stable, though less so than phosphonium sulfonates).

-

Solubility: Highly soluble in water and polar organic solvents (alcohols, DCM); limited solubility in non-polar aliphatics compared to its tributyl or tetraoctyl analogs.

Why Choose Triethyl(octyl) over Tributyl(octyl)? The triethyl headgroup reduces the overall lipophilicity compared to the tributyl analog (CYPHOS® IL 253). This structural nuance allows for:

-

Easier Removal: The catalyst partitions more readily into the aqueous phase during workup, simplifying product purification.

-

Tighter Ion Pairing: The smaller steric bulk around the phosphorus center (ethyl vs. butyl) can enhance the accessibility of the cation to the interface, potentially increasing mass transfer rates in specific steric-sensitive reactions.

Mechanistic Insight

The catalytic action follows the Starks’ Extraction Mechanism . The phosphonium cation (

Figure 1: Interfacial Catalyst Shuttle Mechanism

Caption: The Starks' Extraction mechanism illustrating the shuttle role of the Triethyl(octyl)phosphonium cation. The catalyst extracts the nucleophile (Y-) into the organic phase, facilitates the reaction, and returns the leaving group (X-) to the aqueous phase.

Application Protocols

Protocol A: High-Temperature Nucleophilic Fluorination (Halex Reaction)

Context: Fluorination is notoriously difficult due to the low nucleophilicity of fluoride in organic solvents and its high hydration energy. This reaction often requires temperatures >140°C, where ammonium salts decompose.

Reagents:

-

Substrate: 4-Chloronitrobenzene (1.0 eq)

-

Nucleophile: Potassium Fluoride (KF) (1.5 eq, spray-dried)

-

Catalyst: Triethyl(octyl)phosphonium chloride (5 mol%)

-

Solvent: Sulfolane or DMSO (anhydrous)

Procedure:

-

Drying (Critical): Charge the reaction vessel with KF and the catalyst. If using the aqueous catalyst solution (CYPHOS IL 541W), apply vacuum and heat (100°C) to strip water azeotropically with a small amount of toluene before adding the substrate. Water is the enemy of fluorination.

-

Reaction: Add the substrate and solvent.[3]

-

Heating: Heat the mixture to 160°C – 180°C .

-

Note: Ammonium salts would degrade within minutes at this temperature. The phosphonium salt remains stable for hours.

-

-

Monitoring: Monitor by GC-MS or HPLC. Expect >90% conversion within 4–6 hours depending on substrate activation.

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. The triethyl(octyl)phosphonium salt will largely partition into the aqueous layer due to its higher water solubility compared to tributyl analogs, simplifying purification.

Protocol B: Epoxy Resin Accelerator

Context: Phosphonium salts are excellent latent accelerators for anhydride-cured epoxy resins. They initiate the ring-opening mechanism without triggering premature curing at room temperature (latency).

Reagents:

-

Resin: Bisphenol A diglycidyl ether (DGEBA)

-

Hardener: Methyl tetrahydrophthalic anhydride (MTHPA)

-

Catalyst: Triethyl(octyl)phosphonium chloride (0.5 – 1.0 phr - parts per hundred resin)

Procedure:

-

Premix: Disperse the catalyst into the anhydride hardener. The liquid nature of the phosphonium salt ensures better homogeneity than solid crystalline catalysts.

-

Mixing: Mix the Resin and Hardener/Catalyst blend at a 1:1 stoichiometric ratio (epoxy:anhydride).

-

Degassing: Vacuum degas the mixture at 40°C to remove air bubbles.

-

Curing:

-

Stage 1: 100°C for 2 hours (Gelation).

-

Stage 2: 150°C for 4 hours (Full Cure).

-

Observation: The phosphonium cation facilitates the nucleophilic attack of the carboxylate anion on the epoxide ring.

-

Comparative Performance Data

The following table contrasts Triethyl(octyl)phosphonium chloride with standard industry catalysts.

| Feature | Triethyl(octyl)phosphonium Cl | Tetrabutylammonium Bromide (TBAB) | Tetraphenylphosphonium Br |

| Thermal Limit | ~300°C | ~120°C | ~350°C |

| Base Stability | High (No Hofmann Elimination) | Low (Eliminates to tributylamine) | High |

| Water Solubility | High (Easy washout) | Moderate | Low (Difficult removal) |

| Cost Efficiency | Moderate | High (Cheap) | Low (Expensive) |

| Lipophilicity | Moderate (Tunable) | Moderate | High |

Safety and Handling

Health Hazards:

-

Skin/Eye: Corrosive/Irritant. The "octyl" chain acts as a permeation enhancer, allowing the salt to penetrate skin layers. Wear nitrile gloves and safety goggles.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects. Do not dispose of down the drain; use hazardous waste incineration.

Handling Best Practices:

-

Hygroscopicity: The chloride salt is hygroscopic. Store under nitrogen or in a desiccator if using the solid form. The commercial aqueous solution is stable but should be kept sealed.

-

Compatibility: Compatible with glass and stainless steel (304/316). Avoid contact with strong oxidizers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Halex) | Presence of Water | Ensure rigorous drying of KF and Catalyst. Water solvates F-, killing reactivity. |

| Emulsion Formation | Catalyst Concentration Too High | Reduce catalyst loading to <3 mol%.[3][4] Add brine during workup. |

| Product Contamination | Incomplete Washout | The triethyl cation is fairly polar. Increase the volume of the water wash or use a slightly acidic wash to ensure full removal into the aqueous phase. |

References

-

Cyphos® IL 541W Product Data . Syensqo (formerly Solvay). Available at: [Link] (Accessed Feb 2026).

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

- Ramprasad, D., et al. (2018). "Thermal Stability of Phosphonium Ionic Liquids". Journal of Thermal Analysis and Calorimetry.

- Kondo, K., et al. (1988). "Synthesis and properties of phosphonium salts as phase transfer catalysts". Journal of Organic Chemistry. (Comparative reactivity of phosphonium vs ammonium).

- Tani, A., et al. (2011). "Phosphonium salts as latent catalysts for epoxy resins". Polymer Journal. (Basis for Protocol B).

Sources

CO2 absorption mechanism in [P2228]Cl with aprotic heterocyclic anions (AHA)

Application Note: Mechanistic Insights and Operational Protocols for CO2 Capture using [P2228][AHA] Ionic Liquids

Part 1: Executive Summary

This guide details the chemical behavior and experimental handling of [P2228][AHA] ionic liquids for carbon capture. Unlike traditional amine scrubbers, [P2228][AHA] systems utilize Aprotic Heterocyclic Anions (AHAs) —such as 2-cyanopyrrolide, pyrazolide, or indazolide—to chemically bind CO

Key Technical Advantage:

The [P2228]

Part 2: Scientific Foundation & Mechanism

The Core Mechanism: Stoichiometric Chemisorption

The absorption of CO

-

Nucleophilic Attack: The lone pair on the heterocyclic nitrogen (e.g., in the pyrrolide ring) attacks the electrophilic carbon of CO

. -

Carbamate Formation: This forms a chemically stable carbamate species (

). -

Stoichiometry: The reaction typically proceeds in a 1:1 molar ratio (Anion:CO

).

The Viscosity Anomaly

In primary amines (e.g., MEA), CO

Secondary Pathways: Water and Ylides

-

Water Interference: In the presence of moisture, the highly basic AHA can deprotonate water, forming the neutral heterocycle (

) and hydroxide ( -